(S)-2-((((9H-芴-9-基)甲氧基)羰基)氨基)-2-甲基戊-4-烯酸

描述

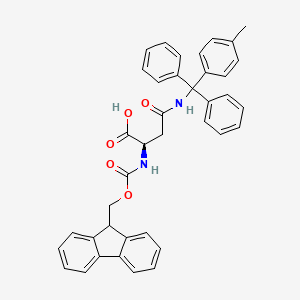

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpent-4-enoic acid, or S-FAME for short, is an organic compound that has been widely studied due to its potential applications in the field of medicine and biochemistry. S-FAME is a synthetic derivative of the naturally occurring fatty acid, palmitic acid, and has been found to have a wide range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects.

科学研究应用

肽合成

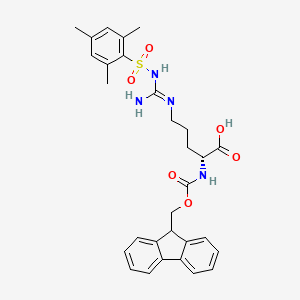

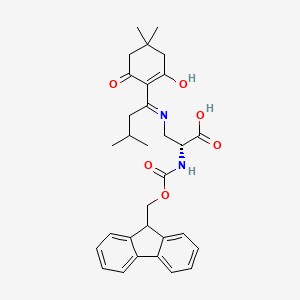

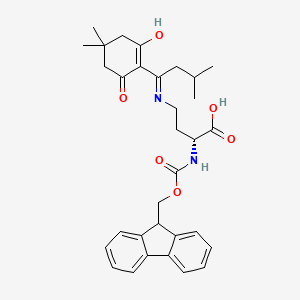

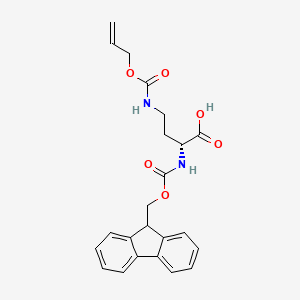

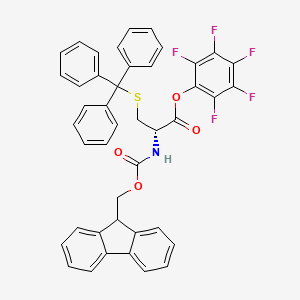

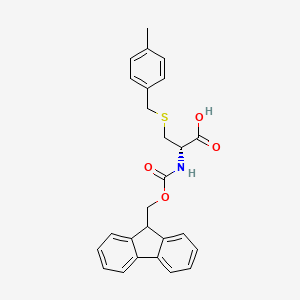

Fmoc-α-烯丙基-L-丙氨酸用作肽合成的偶联剂 {svg_1}. Fmoc基团(芴-9-基甲氧基羰基)是肽合成中常用的保护基团。 它在室温下稳定,具有较长的货架期 {svg_2}.

水凝胶形成

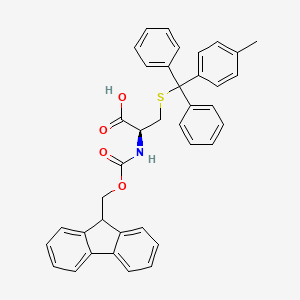

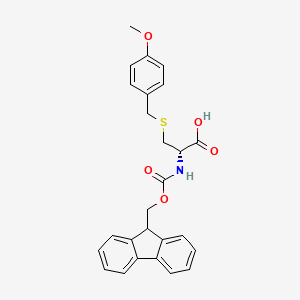

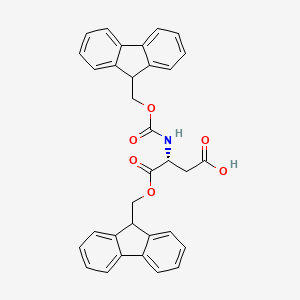

包括Fmoc-α-烯丙基-L-丙氨酸在内的Fmoc-二肽已发现在水性介质中通过自组装形成生物功能性水凝胶材料 {svg_3}. 这些水凝胶可用于各种生物学、生物医学和生物技术应用 {svg_4}.

组织工程

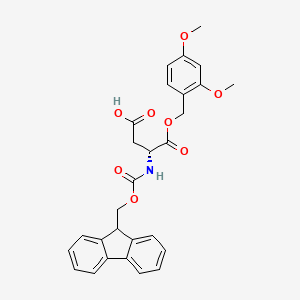

已发现包括Fmoc-α-烯丙基-L-丙氨酸在内的某些肽的Fmoc衍生物形成刚性水凝胶,可以支持细胞粘附、存活和复制 {svg_5}. 这使它们成为组织工程的潜在材料 {svg_6}.

药物递送

Fmoc-α-烯丙基-L-丙氨酸和其他类似化合物的形成水凝胶能力可用于药物递送系统 {svg_7}. 水凝胶可以封装药物并以受控方式释放。

用于成像的诊断工具

Fmoc-α-烯丙基-L-丙氨酸的自组装特性可用于创建用于成像的诊断工具 {svg_8}. 形成的结构可以增强成像技术中的对比度,使某些生物结构或过程更容易可视化。

三唑肽和氮杂肽的制备

Fmoc-α-烯丙基-L-丙氨酸通常用作制备三唑肽和氮杂肽的构建块 {svg_9}.

双阳离子卟啉肽的合成

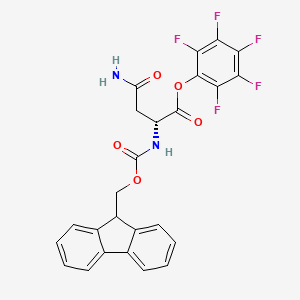

Fmoc-α-烯丙基-L-丙氨酸用于使用标准Fmoc固相合成合成双阳离子卟啉肽 {svg_10}.

蛋白质组学研究

Fmoc-α-烯丙基-L-丙氨酸可能对蛋白质组学研究有用 {svg_11}. 它可以被掺入多肽链中,提供高度的灵活性 {svg_12}.

作用机制

Target of Action

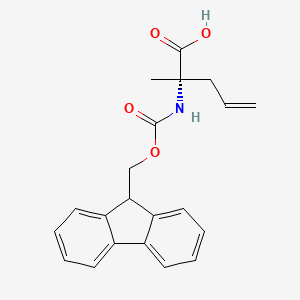

The primary target of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpent-4-enoic acid, also known as Fmoc-alpha-allyl-L-alanine, is the amino acid L-alanine . This compound is an Fmoc-protected alanine derivative . The Fmoc group is a fluorenylmethyloxycarbonyl protecting group that is commonly used in peptide synthesis .

Mode of Action

Fmoc-alpha-allyl-L-alanine interacts with its target, L-alanine, by serving as a building block in the synthesis of peptides . The Fmoc group provides protection for the amino group during peptide bond formation, preventing unwanted side reactions . After the peptide bond is formed, the Fmoc group can be removed, allowing the next amino acid to be added .

Biochemical Pathways

Fmoc-alpha-allyl-L-alanine plays a crucial role in the biochemical pathway of peptide synthesis . It is used in Fmoc solid-phase peptide synthesis (SPPS), a powerful technique for manufacturing peptides . Peptides are chains of amino acids that play crucial roles in biological processes. By serving as a building block, Fmoc-alpha-allyl-L-alanine enables researchers to incorporate the amino acid L-alanine into the peptide sequences they desire .

Pharmacokinetics

It is known that the compound is stable at room temperature . More research is needed to fully understand the pharmacokinetics of Fmoc-alpha-allyl-L-alanine.

Result of Action

The result of the action of Fmoc-alpha-allyl-L-alanine is the formation of peptides with the desired sequence . These peptides can have various biological activities, depending on their sequence. The use of Fmoc-alpha-allyl-L-alanine in peptide synthesis allows for the precise control of peptide sequence, enabling the creation of peptides with specific biological activities .

Action Environment

The action of Fmoc-alpha-allyl-L-alanine is influenced by various environmental factors. For instance, the pH and buffer ions can affect the self-assembly of Fmoc-alpha-allyl-L-alanine to gel formation . Moreover, physical and thermal stimuli can be used for solubilizing Fmoc-alpha-allyl-L-alanine above the critical concentration to induce gel formation . Understanding these environmental influences is crucial for optimizing the use of Fmoc-alpha-allyl-L-alanine in peptide synthesis .

属性

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylpent-4-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO4/c1-3-12-21(2,19(23)24)22-20(25)26-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h3-11,18H,1,12-13H2,2H3,(H,22,25)(H,23,24)/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNCSRFHDUZYOCR-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC=C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](CC=C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40673974 | |

| Record name | (2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpent-4-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40673974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

288617-71-0 | |

| Record name | (2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpent-4-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40673974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 288617-71-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2,3,4,5,6-Pentafluorophenyl) (2R)-5-[[amino-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoate](/img/structure/B613532.png)